molecular formula C9H13N3 B039864 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile CAS No. 117068-07-2

2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

Cat. No. B039864
CAS RN: 117068-07-2
M. Wt: 163.22 g/mol
InChI Key: JVCIARZKPVHKKX-UHFFFAOYSA-N
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Description

The chemical compound “2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile” is of interest in the field of organic chemistry due to its unique structure and properties. It incorporates both a pyrrole moiety and a nitrile group, which may influence its reactivity and potential applications in synthesizing heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds often involves annulation reactions or phase-transfer conditions. For example, the noncatalytic annulation of 4-hydroxy-4-methylpent-2-ynenitrile with 3,3-dimethyl-2-phenyl-3H-pyrrole under mild conditions leads to the formation of complex pyrrolo[2,1-b]oxazol derivatives with high stereoselectivity (Oparina et al., 2018). Similarly, the cyclization of dimethylamino acetonitriles under phase-transfer conditions can yield chromene derivatives, indicating the versatility of dimethylamino acetonitriles in synthesis (Zdrojewski et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to “this compound” has been elucidated through various analytical techniques. For instance, the crystal structure of a similar dimethylamino pyridone derivative reveals insights into the spatial arrangement and potential reactive sites of these molecules (Bieri et al., 1982).

Chemical Reactions and Properties

The electrochemical oxidation of pyrroles in acetonitrile, including derivatives similar to the target molecule, has been extensively studied. These reactions can lead to oligomerization and polymerization, showcasing the reactivity of the pyrrole moiety in electrochemical environments (Hansen et al., 2005).

Physical Properties Analysis

While specific data on “this compound” was not directly found, related studies suggest that the physical properties of pyrrole derivatives can vary widely depending on their molecular structure. The solubility, melting points, and boiling points can be influenced by the presence of substituents such as the dimethylamino and nitrile groups.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of “this compound”. For example, the basicity of dimethylamino groups in acetonitrile has been characterized, providing a basis for predicting the behavior of similar compounds in solution (Kaljurand et al., 2000).

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, which may include compounds with similar structural motifs to "2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile", have shown significant promise in measuring amyloid deposition in vivo within the brains of Alzheimer's disease patients. Notably, radioligands such as [18F]FDDNP and 11C-PIB have been instrumental in detecting amyloid in patients with mild cognitive impairment and Alzheimer's disease, offering insights into the disease's progression and facilitating the early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).

Electrochemical Sensors for Paraquat Detection

Electrochemical sensors, possibly utilizing electroactive compounds similar to the subject chemical, have been developed for the detection of paraquat, a highly toxic herbicide. Such sensors employ various modifications to enhance selectivity and sensitivity, including the use of metallic nanoparticles and biomolecules, demonstrating the potential of advanced electrochemical methods in environmental monitoring and food safety (Laghrib et al., 2020).

Supramolecular Capsules from Calixpyrrole Scaffolds

Compounds with structural features resembling "this compound" might find applications in the design of supramolecular capsules. Calixpyrrole and its derivatives have been utilized to construct molecular capsules with potential uses in host-guest chemistry, demonstrating the versatility of nitrogen-containing heterocycles in supramolecular assembly (Ballester, 2011).

Solvent Applications in Membrane Preparation

In the quest for non-toxic solvents for membrane preparation, compounds with functionalities similar to the chemical may offer safer alternatives to traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The review highlights the importance of solvent properties in membrane fabrication and the ongoing efforts to replace toxic solvents with greener alternatives, indicating the potential application of such compounds in creating more sustainable membrane technologies (Figoli et al., 2014).

properties

IUPAC Name

2-(dimethylamino)-2-(1-methylpyrrol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-11(2)9(7-10)8-5-4-6-12(8)3/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCIARZKPVHKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377526
Record name (Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117068-07-2
Record name (Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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